5,8-Dimethylbenzo[c]phenanthrene
Overview
Description
5,8-Dimethylbenzo[c]phenanthrene: is a polycyclic aromatic hydrocarbon with the molecular formula C20H16 It is a derivative of benzo[c]phenanthrene, characterized by the presence of two methyl groups at the 5 and 8 positions on the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethylbenzo[c]phenanthrene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized from benzo[c]phenanthrene, 5,6,7,8-tetrahydro-5,8-dimethyl- through a series of dehydrogenation reactions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves multi-step organic reactions, including Friedel-Crafts alkylation and subsequent cyclization processes. These methods require precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dimethylbenzo[c]phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of quinones and other oxygenated compounds.
Reduction: Partially hydrogenated derivatives.
Substitution: Various substituted benzo[c]phenanthrene derivatives.
Scientific Research Applications
Chemistry: 5,8-Dimethylbenzo[c]phenanthrene is used as a model compound in studies of polycyclic aromatic hydrocarbons. Its unique structure makes it valuable for understanding the reactivity and properties of similar compounds.
Biology and Medicine: Research into the biological activity of this compound includes its potential mutagenic and carcinogenic effects. Studies have shown that derivatives of benzo[c]phenanthrene can interact with DNA, leading to mutations .
Industry: In the industrial sector, this compound and its derivatives are explored for use in organic semiconductors and other advanced materials due to their electronic properties.
Mechanism of Action
The mechanism by which 5,8-Dimethylbenzo[c]phenanthrene exerts its effects involves interactions with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include nucleophilic sites on DNA bases, and the pathways involved are related to the metabolic activation of the compound to reactive intermediates .
Comparison with Similar Compounds
Benzo[c]phenanthrene: The parent compound without methyl substitutions.
1,12-Dimethylbenzo[c]phenanthrene: Another derivative with methyl groups at different positions.
5,8-Diazabenzo[c]phenanthrene: A nitrogen-containing analog with similar structural features.
Uniqueness: 5,8-Dimethylbenzo[c]phenanthrene is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different electronic properties and interactions with biological molecules, making it a distinct compound for research and industrial applications.
Properties
IUPAC Name |
5,8-dimethylbenzo[c]phenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-11-15-12-14(2)17-8-4-6-10-19(17)20(15)18-9-5-3-7-16(13)18/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNNRYLZAYRCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970336 | |
Record name | 5,8-Dimethylbenzo[c]phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54986-63-9 | |
Record name | Benzo(c)phenanthrene, 5,8-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054986639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8-Dimethylbenzo[c]phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AR-G51 5,8-DIMETHYLBENZO(C)PHENANTHRENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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